N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Description
Structural Identification and Nomenclature
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide exhibits a well-defined molecular architecture that can be systematically described through multiple nomenclature systems. The compound's IUPAC designation reflects its structural composition, featuring a meta-methylphenyl group attached to the nitrogen atom of an acetamide moiety, which is further substituted at the alpha carbon with a para-methylphenyl sulfanyl group. The chemical structure demonstrates bilateral aromatic symmetry with methyl substituents positioned at the meta and para positions of the respective phenyl rings.
The compound's structural formula can be represented as C₆H₄(CH₃)-NH-CO-CH₂-S-C₆H₄(CH₃), where the sulfur atom serves as a critical bridging element between the acetamide carbonyl carbon and the para-tolyl aromatic system. This arrangement creates a flexible molecular framework that allows for conformational variation around the C-S and C-N bonds. The presence of the sulfanyl group introduces unique electronic properties, as sulfur's ability to participate in π-π interactions and its polarizability contribute to the compound's overall chemical behavior.
Alternative nomenclature systems recognize this compound through several systematic names, including N-(m-tolyl)-2-(p-tolylthio)acetamide, which emphasizes the tolyl substituents using common naming conventions. The structural designation also incorporates the sulfanyl terminology, which specifically refers to the -SR functional group where R represents the para-methylphenyl substituent. This nomenclature precision ensures accurate identification in chemical databases and facilitates clear communication among researchers working with related thioether acetamide derivatives.
Molecular Formula and Weight
The molecular formula of this compound is established as C₁₆H₁₇NOS, reflecting its composition of sixteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. This elemental composition yields a molecular weight of 271.4 g/mol, positioning the compound within the typical range for small-molecule organic compounds suitable for various synthetic and analytical applications.
The molecular weight calculation demonstrates the compound's moderate size, which influences its physical properties such as volatility, solubility, and membrane permeability. The presence of heteroatoms (nitrogen, oxygen, and sulfur) within the carbon framework contributes to the compound's polarity and potential for hydrogen bonding interactions. The nitrogen atom in the acetamide functionality can serve as both a hydrogen bond donor (through the N-H bond) and acceptor, while the carbonyl oxygen provides additional hydrogen bonding capability.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇NOS |
| Molecular Weight | 271.4 g/mol |
| Carbon Atoms | 16 |
| Hydrogen Atoms | 17 |
| Heteroatoms | 3 (N, O, S) |
The molecular composition analysis reveals a relatively high carbon-to-heteroatom ratio, indicating significant hydrophobic character despite the presence of polar functional groups. This balance between hydrophobic and hydrophilic elements often contributes to favorable drug-like properties in pharmaceutical applications, though specific biological activity data for this compound remains limited in current literature.
Synonyms and CAS Registry Number
This compound is officially registered under CAS number 333450-52-5, providing a unique identifier for regulatory and commercial purposes. This CAS assignment facilitates unambiguous identification across international chemical databases and ensures consistency in chemical commerce and regulatory documentation. The compound's registration date and subsequent database entries reflect its recognition within the broader chemical community.
The compound is recognized by several systematic and common synonyms that reflect different aspects of its chemical structure and nomenclature preferences. The primary alternative designation, N-(3-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide, emphasizes the sulfanyl functional group using contemporary IUPAC terminology. Additionally, the compound appears under the simplified name N-(m-tolyl)-2-(p-tolylthio)acetamide, which utilizes traditional tolyl nomenclature for the methylated phenyl groups.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 333450-52-5 |
| PubChem CID | 788759 |
| Primary IUPAC Name | This compound |
| Alternative Name | N-(m-tolyl)-2-(p-tolylthio)acetamide |
| Database Code | MLS000765853 |
Database recognition includes listing in PubChem under CID 788759, establishing its presence in major chemical information systems. The compound also carries the molecular library identifier MLS000765853, indicating its inclusion in screening libraries and chemical collections. These multiple identifier systems ensure comprehensive tracking and referencing across various chemical databases and research platforms.
Historical Context and Discovery Pathways
The chemical entry for this compound was first created in major chemical databases on July 8, 2005, with the most recent modifications occurring on May 18, 2025. This timeline indicates nearly two decades of database presence, suggesting sustained interest in the compound's chemical properties and potential applications. The regular database updates reflect ongoing refinement of structural data and property predictions as computational chemistry methods advance.
The compound's discovery and synthesis likely emerged from systematic exploration of acetamide derivatives containing sulfur-bridged aromatic systems. The structural design incorporating both meta and para methyl substitution patterns suggests deliberate synthetic targeting rather than serendipitous discovery. Such systematic approaches to acetamide derivatization typically aim to optimize specific physicochemical properties or biological activities through strategic functional group placement.
Historical context for related compounds reveals a broader research interest in thioether-containing acetamides, as evidenced by the presence of multiple structural analogs in chemical databases. Compounds such as N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide and N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide demonstrate systematic halogen substitution studies around the core acetamide-sulfanyl framework. This pattern suggests coordinated research efforts to establish structure-activity relationships within this chemical class.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-6-8-15(9-7-12)19-11-16(18)17-14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUJHISZPDTSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321793 | |
| Record name | N-(3-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806498 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333450-52-5 | |
| Record name | N-(3-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme:
-
Acylation :
-
Substitution :
Conditions :
Characterization Data :
| Parameter | Value | Source |
|---|---|---|
| FT-IR (cm⁻¹) | 3254 (N–H), 2109 (C=S), 1660 (C=O) | |
| ¹H NMR (DMSO-d₆) | δ 2.31 (CH₃), 4.02 (CH₂), 7.1–7.3 (Ar–H) | |
| Melting Point | 360–362 K |
Direct Coupling via Thiol-Acetamide Formation
An alternative approach employs 2-bromoacetamide intermediates. For example, N-(3-methylphenyl)-2-bromoacetamide is synthesized by reacting 3-methylaniline with bromoacetyl bromide, followed by coupling with 4-methylthiophenol.
Reaction Scheme:
-
Bromoacetylation :
-
Thiol Coupling :
Optimization Insights :
Multi-Step Heterocyclic Synthesis
For advanced derivatives, multi-step routes involve oxadiazole or triazole intermediates. For example, 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol is reacted with N-(3-methylphenyl)-2-bromoacetamide to introduce the sulfanylacetamide moiety.
Key Steps:
-
Oxadiazole Formation :
Cyclization of hydrazides with CS₂/KOH. -
Electrophilic Substitution :
Reaction of oxadiazole-thiol with bromoacetamide.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Complexity |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–73 | 12–24 | 90–95 | Moderate |
| Direct Coupling | 70–79 | 8–10 | 85–90 | Low |
| Multi-Step Heterocyclic | 58–73 | 24–48 | 80–88 | High |
Trends :
Solvent and Catalytic Effects
Solvent Systems:
Catalysts:
Characterization and Quality Control
Spectroscopic Validation :
Purity Metrics :
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Thiol Oxidation :
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can form interactions with various biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The acetamide moiety may also contribute to the compound’s overall biological activity by interacting with proteins and other cellular components .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
N-(3-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8f)
- Structure : Features an indolylmethyl-oxadiazole group attached via the sulfanyl bridge.
- Properties : Molecular weight 378 g/mol; exhibits bioactivity in lipid peroxidation (LOX) inhibition and cholinesterase modulation .
2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide
- Structure : Incorporates a pyrazolopyrimidinyl group, increasing structural complexity.
- Properties : Molecular weight 420.49 g/mol; likely optimized for kinase or protease inhibition due to heterocyclic motifs .
N-(2-Cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- Structure: Substitutes the 3-methylphenyl group with a 2-cyanophenyl ring.
- Properties: Molecular weight 282.36 g/mol; the electron-withdrawing cyano group alters electronic density, improving solubility but possibly reducing membrane permeability .
Key Observations :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends |
|---|---|---|---|
| Target Compound | ~300–350 (estimated) | Not reported | Moderate (non-polar substituents) |
| 8e (2-methylphenyl analog) | 378 | 155 | Low (crystalline solid) |
| 8g (4-methylphenyl analog) | 378 | 142 | Slightly higher than 8e |
| N-(2-cyanophenyl) analog | 282.36 | Not reported | Enhanced (polar cyano group) |
Analysis :
- Methyl groups at the 3- and 4-positions on phenyl rings (target compound) reduce polarity compared to cyano or heterocyclic substituents, favoring blood-brain barrier penetration .
- Lower melting points in 4-methyl analogs (e.g., 8g) suggest improved solubility over 3-methyl derivatives .
Biological Activity
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following molecular formula: CHNOS. Its structural components include:
- Sulfanyl Group : This group is critical for the compound's reactivity and biological interactions.
- Aromatic Rings : The presence of two methyl-substituted phenyl groups enhances lipophilicity, potentially improving bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in antimicrobial applications where enzyme inhibition can prevent pathogen growth.
- Receptor Modulation : It may interact with various receptors involved in inflammation and immune responses, leading to potential therapeutic effects against inflammatory diseases.
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities are critical for evaluating its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 15 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This effect is particularly important in conditions characterized by chronic inflammation.
Case Studies
-
Neuroprotective Effects :
A study investigated the neuroprotective potential of related acetamide derivatives, demonstrating that compounds with similar structures could ameliorate ethanol-induced neuroinflammation and oxidative stress in animal models. This suggests a potential pathway for this compound in neuroprotection . -
Antimicrobial Efficacy :
Another study focused on the synthesis of sulfanyl acetamides and their antimicrobial properties, revealing that derivatives similar to this compound exhibited potent activity against resistant bacterial strains, highlighting its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
